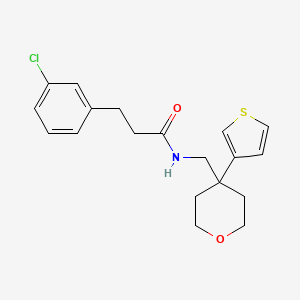

3-(3-chlorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

説明

This compound features a propanamide backbone with a 3-chlorophenyl group at the carbonyl terminus and a tetrahydro-2H-pyran ring substituted with thiophen-3-yl at the amide nitrogen.

特性

IUPAC Name |

3-(3-chlorophenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2S/c20-17-3-1-2-15(12-17)4-5-18(22)21-14-19(7-9-23-10-8-19)16-6-11-24-13-16/h1-3,6,11-13H,4-5,7-10,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGAOGLIQATKQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)CCC2=CC(=CC=C2)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(3-chlorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be broken down into key components:

- Chlorophenyl group : Contributes to hydrophobic interactions and biological activity.

- Thiophenyl group : Known for enhancing bioactivity in various compounds.

- Tetrahydropyran moiety : Often involved in drug design for its ability to mimic natural compounds.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Receptors : Potential modulation of neurotransmitter receptors, particularly in the central nervous system.

- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

Anticancer Properties

Compounds with similar scaffolds have been investigated for anticancer activity. The chlorophenyl and thiophenyl groups may contribute to cytotoxic effects on cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Given the structural similarities to known neuroactive compounds, there is potential for this compound to exhibit neuropharmacological effects. It may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anticancer Activity :

- Neuropharmacological Assessment :

Data Summary Table

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Propanamide Derivatives with Aromatic Substituents

a) N-(Benzothiazole-2-yl)-3-(3-Chlorophenyl)propanamide

- Structure : Shares the 3-chlorophenyl-propanamide core but substitutes the tetrahydro-2H-pyran-thiophene group with a benzothiazole ring.

- Implications: Benzothiazole derivatives are known for antimicrobial and anticancer activities. The absence of a pyran ring may reduce steric hindrance but could compromise metabolic stability compared to the target compound .

b) (Z)-N-(3-Chlorophenyl)-2-(4-((3-(Methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide

- Structure : Incorporates a thiazolidine-dione moiety linked to the 3-chlorophenyl group via an acetamide chain.

- The acetamide linker and thiazolidine-dione core differentiate it from the target compound’s propanamide-pyran scaffold .

c) ABT-737 (Benzamide Derivative)

Key Structural Differences and Implications

- Tetrahydro-2H-pyran vs. Benzothiazole : The pyran-thiophene group may enhance lipophilicity and metabolic stability compared to benzothiazole, which is prone to oxidative metabolism.

- Propanamide vs. Acetamide : The longer propanamide chain in the target compound could improve membrane permeability.

Role of the 3-Chlorophenyl Group

The 3-chlorophenyl moiety is a common pharmacophore in anti-inflammatory and anticancer agents. For example:

- Aspirin: Inhibits NO production (IC₅₀ = 3.0 mM), but the target compound’s chlorophenyl group may offer higher potency if similar mechanisms apply .

- Chlorophenyl-Containing Thiazolidines: Demonstrated IC₅₀ values in the µM range, suggesting that the 3-chlorophenyl-propanamide scaffold in the target compound could also exhibit nanomolar to low micromolar activity with optimized substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。